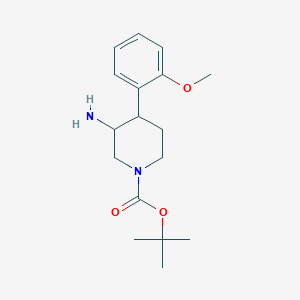
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an ethoxy group and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with ethyl cyclobutanecarboxylate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Aminoethyl)-3-propoxycyclobutan-1-ol: Similar structure but with a propoxy group instead of an ethoxy group.
1-(2-Aminoethyl)-3-butoxycyclobutan-1-ol: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This compound’s specific combination of functional groups and ring structure makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3-ethoxycyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-11-7-5-8(10,6-7)3-4-9/h7,10H,2-6,9H2,1H3 |
Clé InChI |
BESRWSGHKPQSBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(C1)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
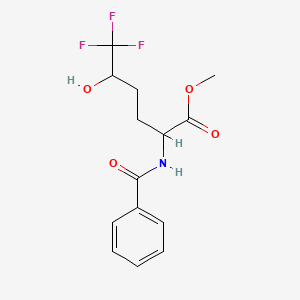
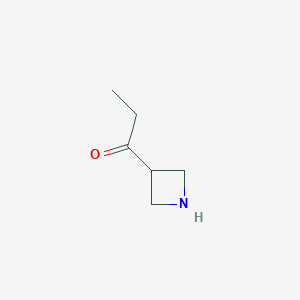

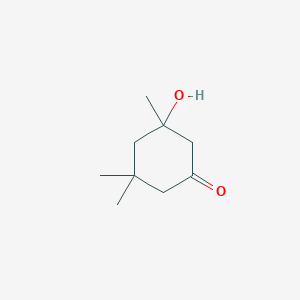
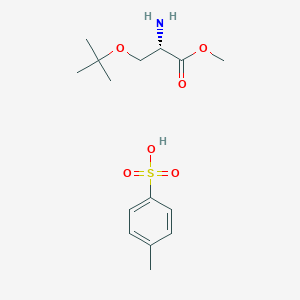
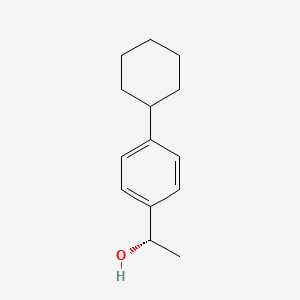
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
